N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide
Description
N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with two distinct groups: an oxan-4-yl (tetrahydropyran) ring and a 2-(thiophen-2-yl)ethyl chain. The molecule combines aromatic (furan, thiophene) and aliphatic (tetrahydropyran) moieties, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-16(15-4-1-9-20-15)17(13-6-10-19-11-7-13)8-5-14-3-2-12-21-14/h1-4,9,12-13H,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUPSOZRXYDNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
Chemical Formula: C20H33NO3
Molecular Weight: 335.5 g/mol
IUPAC Name: N-[2-(2-ethyl-2-methyl-4-propan-2-yloxan-4-yl)ethyl]-N-(furan-2-ylmethyl)acetamide
Canonical SMILES: CCC1(CC(CCO1)(CCN(CC2=CC=CO2)C(=O)C)C(C)C)C
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The structural components, particularly the oxane and furan rings, provide a framework that enhances binding affinity and specificity. The acetamide group can form hydrogen bonds with amino acid residues in target proteins, stabilizing these interactions and modulating protein activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
Anti-inflammatory Properties
Preliminary studies have also highlighted the anti-inflammatory effects of this compound. It appears to inhibit pro-inflammatory cytokine production, which may be beneficial in treating inflammatory diseases.
Anticancer Potential
There is growing interest in the anticancer potential of this compound. Early-stage research suggests that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies and Experimental Results
-
Antimicrobial Study:
- Objective: To evaluate antimicrobial efficacy against Staphylococcus aureus.
- Method: Disk diffusion method.
- Results: The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
-
Anti-inflammatory Study:
- Objective: To assess the effect on TNF-alpha production in macrophages.
- Method: ELISA assay.
- Results: A marked reduction in TNF-alpha levels was observed at concentrations of 50 µM and above.
-
Anticancer Study:
- Objective: To investigate effects on human breast cancer cell lines (MCF7).
- Method: MTT assay for cell viability.
- Results: Significant reduction in cell viability was noted, with IC50 values indicating promising anticancer activity.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(furan-2-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide | Furan and thiophene rings | Antimicrobial, anticancer |
| N-(oxan-4-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide | Oxane and pyridine rings | Anticancer, anti-inflammatory |
| N-(tetrahydro-pyran)-N-[2-(thiophen-3-yl)ethyl]acetamide | Tetrahydropyran and thiophene | Moderate antimicrobial |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on synthesis, structural features, and biological activity:
N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide (47i)
- Structural Differences: Replaces the oxan-4-yl group with a 4-(diethylamino)phenyl substituent.
- Synthesis : Achieved via HBTU-mediated coupling of 2-[2-(thiophen-2-yl)ethyl]furan-3-carboxylic acid and N,N-diethyl-p-phenylenediamine (93% yield) .
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structural Differences : Substitutes furan with thiophene and uses a nitrobenzene group instead of oxan-4-yl.
- Crystallography : Dihedral angles between aromatic rings (13.53° and 8.50°) are comparable to furan analogs, but sulfur in thiophene enhances C–H⋯S interactions in crystal packing .
- Activity: Thiophene derivatives exhibit antimicrobial and genotoxic properties, suggesting the target compound’s thiophenethyl group may contribute to similar bioactivity .
N-{2-[(Methanesulfonyl)(oxan-4-yl)amino]ethyl}furan-2-carboxamide
- Structural Differences : Incorporates a methanesulfonyl group alongside oxan-4-yl.
- Physicochemical Impact : The sulfonyl group increases polarity and metabolic stability, whereas the target compound’s thiophenethyl group may enhance π-π stacking in receptor binding .
Fentanyl Analogs with Thiophenethyl Groups
- Structural Overlap : Compounds like beta-hydroxythiofentanyl share the 2-(thiophen-2-yl)ethyl moiety.
- Pharmacology: Thiophenethyl groups in opioids enhance µ-opioid receptor affinity, but the target compound’s furan-carboxamide and oxan-4-yl groups likely redirect activity toward non-opioid targets .
Structural and Functional Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
